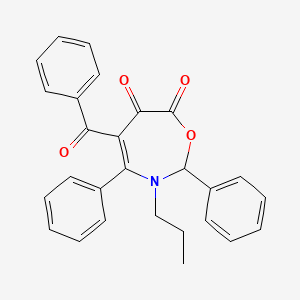
Disulfide, dichloromethyl hexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, dichloromethyl hexyl is an organic compound containing a disulfide bond, which is characterized by the presence of a sulfur-sulfur (S-S) linkage. Disulfides are commonly found in various chemical and biological systems and play a crucial role in stabilizing protein structures through the formation of disulfide bridges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur-sulfur bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .
Major Products Formed
The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .
Wissenschaftliche Forschungsanwendungen
Disulfide, dichloromethyl hexyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Disulfide, dichloromethyl hexyl can be compared to other disulfides and sulfur-containing compounds:
Thiols: Thiols contain an SH group and can be oxidized to form disulfides.
Sulfides: Sulfides have the structure R-S-R’ and are sulfur analogs of ethers.
Sulfones and Sulfoxides: These compounds contain sulfur-oxygen bonds and differ in their oxidation states and reactivity compared to disulfides.
Similar compounds include:
- Dimethyl disulfide (DMDS)
- Diethyl disulfide (DEDS)
- Dibutyl disulfide (DBDS)
Each of these compounds has unique properties and applications, making them valuable in different chemical and industrial contexts.
Eigenschaften
CAS-Nummer |
61079-17-2 |
|---|---|
Molekularformel |
C7H14Cl2S2 |
Molekulargewicht |
233.2 g/mol |
IUPAC-Name |
1-(dichloromethyldisulfanyl)hexane |
InChI |
InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
XGVNEHCROOMBMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSSC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
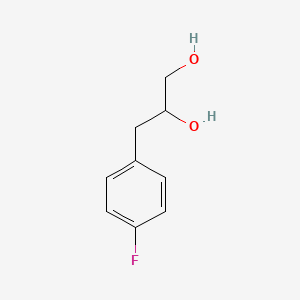
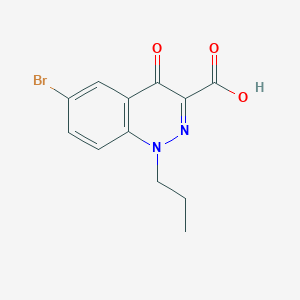
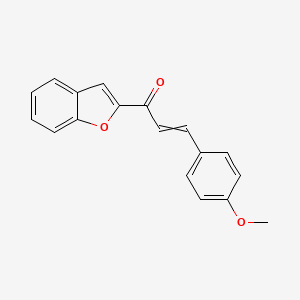
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
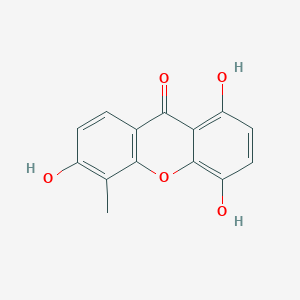
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
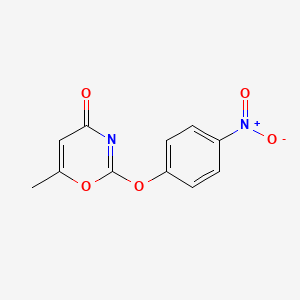

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

